molecular formula C12H14N2O2 B1316225 2-(tert-Butyl)-4-nitro-1H-indole CAS No. 242794-70-3

2-(tert-Butyl)-4-nitro-1H-indole

Cat. No. B1316225
M. Wt: 218.25 g/mol
InChI Key: JUBMRBBJHHFNCX-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)-4-nitro-1H-indole” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also seems to have a nitro group and a tert-butyl group attached .


Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)-4-nitro-1H-indole” would likely be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group that can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure and the conditions of the reaction . The nitro group can participate in reduction reactions, and the indole group can undergo electrophilic substitution . The tert-butyl group is generally quite stable but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, melting point, and boiling point .

Scientific Research Applications

1. NMR Studies of Macromolecular Complexes

  • Application Summary : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . It is attached to large proteins or complexes and can be observed with high sensitivity if the group retains high mobility .
  • Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
  • Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

2. Alkylation of p-Cresol with tert-Butyl Alcohol

  • Application Summary : The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction because of its wide application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
  • Methods of Application : An efficient and mild method was established for the alkylation of p-cresol with tert-butyl alcohol .
  • Results : The study of reaction kinetics was carried out subsequently. The recycle performance of the catalyst was evaluated by recovery experiments, and a good result was obtained .

3. Preparation of Rotamers

  • Application Summary : Tert-butyl groups can be used in the preparation of rotamers, which are isomers that result from the rotation about a single bond .
  • Methods of Application : In one example, 2-tert-butylaniline was used in the preparation of two rotamers, anti- and syn-N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
  • Results : The guest inclusion abilities of these rotamers were investigated .

4. Synthesis of Other Chemical Commodities

  • Application Summary : Tert-butyl alcohol, which contains a tert-butyl group, is used as an intermediate in the synthesis of other chemical commodities such as flavors and perfumes .
  • Methods of Application : The specific methods of application can vary widely depending on the specific commodity being synthesized .
  • Results : The use of tert-butyl alcohol as an intermediate can help to improve the efficiency and yield of the synthesis process .

5. Synthesis of Nitroxides

  • Application Summary : Tert-butyl groups are used in the synthesis of nitroxides, which are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research .
  • Methods of Application : Two highly strained nitroxides, 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl and 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl, were prepared via a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .
  • Results : The new nitroxides showed high thermal stability and resistance to reduction .

6. Use in Lyophilization of Pharmaceuticals

  • Application Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .
  • Methods of Application : Tert-butyl alcohol is used in the lyophilization process, which is a freeze-drying method used to preserve perishable materials .
  • Results : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Safety And Hazards

The safety and hazards of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure and how it’s used. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its potential applications. It could be studied for its potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-tert-butyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMRBBJHHFNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578874
Record name 2-tert-Butyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4-nitro-1H-indole

CAS RN

242794-70-3
Record name 2-tert-Butyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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